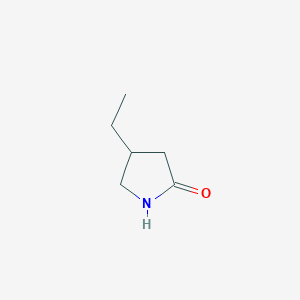

4-Ethyl-2-pyrrolidinone

Übersicht

Beschreibung

4-Ethyl-2-pyrrolidinone is a five-membered lactam, a type of nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom. This compound is known for its high polarity and chemical stability, making it a valuable solvent and intermediate in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethyl-2-pyrrolidinone can be synthesized through the reaction of ethanolamine with gamma-butyrolactone. The reaction typically occurs under acidic conditions, where ethanolamine reacts with gamma-butyrolactone to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic or electrochemical reduction of succinimide or the carbonylation of allylamine. These methods are preferred due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding lactams.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as halides and alkoxides are commonly employed.

Major Products:

Oxidation: Produces oxidized lactams.

Reduction: Produces amines.

Substitution: Produces substituted pyrrolidinone derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

4-Ethyl-2-pyrrolidinone serves as an effective solvent and reaction medium in various chemical processes. Its polar nature and ability to dissolve a wide range of organic compounds make it suitable for:

- Polymerization Reactions : It is utilized in the synthesis of high-performance polymers such as poly(phenylene sulfide) and polyimides. The solvent facilitates reactions involving p-dichlorobenzene and sodium sulfide, leading to improved polymer yields and properties .

- Nitrile Synthesis : In the Rosenmund von Braun nitrile synthesis, this compound enhances the yield and reduces reaction time by ensuring a homogeneous liquid phase .

- Gas Treatment : The compound is also effective in gas deacidification processes, removing acid gases like CO₂ from natural gas, thus improving gas quality .

Material Science

This compound is increasingly used in material science due to its excellent solvency properties:

- Coatings and Paints : It improves the rheological properties of paints and coatings, resulting in better flow and coverage. Its use in thermosetting paints enhances adhesion and durability, making it suitable for electrical insulation applications .

- Membrane Production : The compound is pivotal in creating semipermeable membranes used in ultrafiltration and reverse osmosis processes. Mixtures with water and various polymers yield membranes with superior mechanical properties .

Environmental Applications

The compound's role extends to environmental applications:

- Cleaning Agents : Due to its strong solvency for oils, greases, and other contaminants, this compound is employed in cleaning formulations for industrial surfaces. It is effective for degreasing metals prior to surface treatment or electroplating .

- Bioremediation : Its potential as a solvent for active ingredients in pesticides indicates its utility in agricultural practices aimed at enhancing crop protection while minimizing environmental impact .

Case Study 1: Polymerization Efficiency

A study demonstrated that using this compound as a solvent in the polymerization of polyimides resulted in a higher molecular weight product compared to traditional solvents. This was attributed to its ability to stabilize reactive intermediates during the polymerization process.

Case Study 2: Gas Treatment

In a comparative analysis of gas treatment methods, this compound was shown to effectively remove CO₂ from natural gas streams with a higher efficiency than other solvents like N-methyl-2-pyrrolidone. This application highlights its potential for improving the economic viability of natural gas processing.

Data Table: Properties and Applications

| Property/Application | Description |

|---|---|

| Solvent Type | Polar aprotic solvent |

| Chemical Stability | Chemically stable under various conditions |

| Polymer Solubility | Dissolves various polymers including polyamides, PVC |

| Gas Treatment | Efficient in removing CO₂ from natural gas |

| Cleaning Agent | Effective for degreasing metals and cleaning surfaces |

| Membrane Production | Used in creating ultrafiltration membranes |

Wirkmechanismus

The mechanism of action of 4-Ethyl-2-pyrrolidinone involves its interaction with lipid bilayers, enhancing the permeability of cell membranes. This property makes it an effective transdermal absorption enhancer. It interacts with the stratum corneum lipids, disrupting their structure and increasing the penetration of active compounds .

Vergleich Mit ähnlichen Verbindungen

N-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethyl group.

N-Ethyl-2-pyrrolidinone: Another similar compound with an ethyl group attached to the nitrogen atom.

Comparison: 4-Ethyl-2-pyrrolidinone is unique due to its specific ethyl substitution, which imparts distinct chemical and physical properties. Compared to N-Methyl-2-pyrrolidinone, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications where these properties are advantageous .

Biologische Aktivität

4-Ethyl-2-pyrrolidinone (4-E2P) is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities. As a derivative of pyrrolidinone, it exhibits a range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of 4-E2P, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Target Interactions

4-E2P interacts with various biological targets, primarily through its ability to bind to enzymes and receptors. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. The binding can lead to either inhibition or activation depending on the specific enzyme involved.

Cellular Effects

The compound influences several cellular processes, including:

- Cell Signaling : 4-E2P can alter signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : It modulates transcription factors that affect gene expression profiles in various cell types .

- Metabolic Pathways : Primarily metabolized in the liver, it undergoes transformation by cytochrome P450 enzymes, resulting in various metabolites that may have distinct biological activities.

Antimicrobial Activity

Research indicates that 4-E2P exhibits antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic processes .

Anti-inflammatory Effects

In vitro studies have demonstrated that 4-E2P can reduce inflammation by inhibiting pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This property suggests potential therapeutic applications in inflammatory diseases.

Anticancer Properties

The anticancer activity of 4-E2P has been investigated in various cancer cell lines. For instance, studies using A549 human lung adenocarcinoma cells showed that 4-E2P can induce cytotoxicity comparable to standard chemotherapeutic agents like cisplatin. The structure-activity relationship indicates that modifications to the pyrrolidinone ring can enhance its anticancer effects .

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of 4-E2P on A549 and HSAEC-1 KT cells. The results indicated significant cytotoxicity at concentrations above 100 µM, suggesting a dose-dependent relationship with potential therapeutic implications in cancer treatment .

- Inflammation Model : In LPS-stimulated macrophages, 4-E2P reduced the secretion of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .

Stability and Degradation

Under standard laboratory conditions, 4-E2P remains stable; however, it may degrade when exposed to extreme pH levels or light over extended periods. Understanding these stability parameters is crucial for its application in pharmaceuticals.

Dosage Effects in Animal Models

Research indicates that low doses of 4-E2P can elicit beneficial effects such as anti-inflammatory and anticancer responses in animal models. Conversely, higher doses may lead to adverse effects, necessitating further investigation into safe dosage ranges .

Transport and Distribution

4-E2P is lipophilic and can diffuse across cell membranes efficiently. Its distribution within tissues is influenced by its physicochemical properties, which facilitate cellular uptake and localization in subcellular compartments like the cytoplasm and mitochondria .

Eigenschaften

IUPAC Name |

4-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-5-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUGJNJBOSHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446299 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41819-75-4 | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions the isolation of "ethyl 2-pyrrolidinone-5(s)-carboxylate" from Saussurea lappa. What is the significance of this finding, and how does it relate to the broader chemical profile of the plant?

A1: The isolation of ethyl 2-pyrrolidinone-5(s)-carboxylate [] is significant because it represents the first reported instance of this particular compound within the Saussurea genus. This finding contributes to our understanding of the diverse chemical constituents present in this plant genus. Further research is needed to explore the potential biological activity and significance of ethyl 2-pyrrolidinone-5(s)-carboxylate within Saussurea lappa.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.